molecular formula C11H7BrN2 B578152 4-Bromo-8-methylquinoline-3-carbonitrile CAS No. 1242260-28-1

4-Bromo-8-methylquinoline-3-carbonitrile

Cat. No.: B578152
CAS No.: 1242260-28-1
M. Wt: 247.095
InChI Key: XKKKDMAIMDKQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methylquinoline-3-carbonitrile typically involves the bromination of 8-methylquinoline-3-carbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the 4-position of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

    Reduction Products: Amines or other reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-Bromo-8-methylquinoline-3-carbonitrile depends on its specific application and the target molecules it interacts withThe presence of the bromine atom and the nitrile group can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinoline-3-carbonitrile: Lacks the bromine atom at the 4-position, which may affect its reactivity and applications.

    4-Chloro-8-methylquinoline-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

    4-Bromoquinoline-3-carbonitrile: Lacks the methyl group at the 8-position, which can influence its steric and electronic properties.

Properties

IUPAC Name

4-bromo-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c1-7-3-2-4-9-10(12)8(5-13)6-14-11(7)9/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKDMAIMDKQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677850
Record name 4-Bromo-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-28-1
Record name 4-Bromo-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.